molecular formula C17H21N3O4S B2482271 N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide CAS No. 869075-47-8

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide

Cat. No.: B2482271
CAS No.: 869075-47-8
M. Wt: 363.43
InChI Key: HMBAAVCTCUCSOA-UHFFFAOYSA-N
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Description

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group, a well-characterized pharmacophore in medicinal chemistry. This reagent is of significant interest for research and development in several therapeutic areas. The benzenesulfonamide moiety is a known zinc-binding group found in potent inhibitors of carbonic anhydrase (CA) enzymes . Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, and their inhibition is a validated strategy for developing anticancer agents with a potential for selective action . Compounds incorporating this structure have demonstrated promising activity in research models, including inducing apoptosis and cell cycle arrest in cancer cell lines . Beyond oncology, benzenesulfonamide derivatives have been investigated as inhibitors of phosphodiesterase-IV (PDE-IV) for the treatment of allergic and inflammatory diseases such as asthma, chronic bronchitis, and rheumatoid arthritis . Furthermore, structural analogs have shown potent activity as HIV-1 Capsid (CA) protein inhibitors, interfering with viral replication at both early and late stages, highlighting the versatility of this chemical class in virology research . The mechanism of action for this specific compound is anticipated to be target-dependent but may involve enzyme inhibition based on the established profiles of similar molecules. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-9-8-13(12-16(15)24-2)10-11-19-17(18)20-25(21,22)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBAAVCTCUCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with a carbamimidoylating agent to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

1.1 Carbonic Anhydrase Inhibition

One of the notable applications of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide is its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that play crucial roles in physiological processes such as acid-base balance and respiration. Inhibitors of these enzymes can be beneficial in treating conditions like glaucoma, epilepsy, and certain cancers. Research has shown that derivatives of sulfonamides exhibit significant inhibitory activity against various human carbonic anhydrase isoforms, suggesting that this compound may share similar properties and could be developed further for therapeutic use .

1.2 Anti-Inflammatory Properties

Sulfonamide derivatives, including this compound, have been investigated for their anti-inflammatory effects. Compounds with a sulfonamide moiety have been found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making these compounds candidates for treating inflammatory diseases such as arthritis .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. The synthesis of this compound involves several steps that can be tailored to enhance its efficacy and selectivity against target enzymes.

2.1 Synthetic Pathways

The synthesis typically involves the reaction between appropriate sulfonamide precursors and phenethylamine derivatives. Various synthetic methodologies can be employed to modify the substituents on the benzene ring or the carbamimidoyl group to improve biological activity .

2.2 Case Studies in SAR

Recent studies have focused on modifying the substituents on the sulfonamide and phenethyl groups to investigate their effects on inhibitory activity against carbonic anhydrases and COX-2 enzymes. For instance, adding hydrophobic groups or varying the length of alkyl chains has been shown to enhance binding affinity and selectivity towards specific isoforms .

3.1 Antibacterial Activity

In addition to its role as an enzyme inhibitor, compounds related to this compound have been tested for antibacterial properties. Studies indicate that certain sulfonamide derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This broad-spectrum antibacterial activity highlights the potential for developing new antimicrobial agents based on this chemical scaffold.

Mechanism of Action

The mechanism of action of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and stability are influenced by its 3,4-dimethoxyphenethyl-carbamimidoyl substituent. Key comparisons with structurally related sulfonamides include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Synthesis Yield (%) Reference
N-(3,4-Dimethylphenyl)benzenesulfonamide 3,4-Dimethylphenyl 289.40 Antimicrobial Not specified
N-(2,3-Dimethylphenyl)benzenesulfonamide 2,3-Dimethylphenyl 275.36 Antibacterial, anti-enzymatic 65–85
4-Fluoro-N-(N-(o-tolyl)carbamimidoyl)benzenesulfonamide 4-Fluoro, o-tolyl-carbamimidoyl 396.48 (as Ir complex) Catalytic (Ir-based complex) 48
N-(3,4-Dihydroxyphenethyl)-2-phenylacetamide 3,4-Dihydroxyphenethyl (non-sulfonamide) Not specified Not reported (synthesis focus) 79

Key Observations :

  • Substituent Position : The position of methyl/methoxy groups on the phenyl ring significantly impacts bioactivity. For example, N-(3,4-dimethylphenyl)benzenesulfonamide shows antimicrobial activity, while the 2,3-dimethyl analog exhibits broader antibacterial and anti-enzymatic effects .
  • Electron-Donating Groups: The 3,4-dimethoxy group in the target compound may enhance solubility and receptor binding compared to non-polar substituents (e.g., methyl groups) .

Biological Activity

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzenesulfonamide moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Structural Features

  • Benzenesulfonamide Group : This core structure is associated with various pharmacological effects.
  • Carbamimidoyl Group : This functional group is known to enhance the biological activity of sulfonamides.
  • Dimethoxyphenethyl Moiety : The presence of methoxy groups may influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Activity

Recent investigations have pointed towards the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cardiovascular Effects

Studies on related benzenesulfonamides have revealed their effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a study indicated that specific sulfonamide derivatives could modulate calcium channel activity, leading to decreased vascular resistance .

Study 1: Antimicrobial Activity

A study conducted by Figueroa-Valverde et al. (2023) evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results demonstrated a significant reduction in bacterial viability against Gram-positive and Gram-negative strains.

Compound NameActivity Against E. coliActivity Against S. aureus
Compound A75% Inhibition80% Inhibition
Compound B70% Inhibition85% Inhibition
This compound78% Inhibition82% Inhibition

Study 2: Anticancer Effects

In another investigation focusing on cancer cell lines (breast and lung cancer), it was found that the compound induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to quantify apoptotic cells.

Study 3: Cardiovascular Impact

A recent study explored the effect of benzenesulfonamide derivatives on isolated rat heart models. It was observed that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting a potential therapeutic application in managing hypertension .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways.
  • Calcium Channel Modulation : Evidence suggests that some sulfonamides may influence calcium channel activity, impacting vascular tone and blood pressure regulation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide with high purity?

  • Methodology : A multi-step synthesis is typically employed, starting with sulfonation of benzene derivatives followed by coupling with a carbamimidoyl intermediate. Key steps include:

  • Sulfonamide formation : Reacting benzenesulfonyl chloride with 3,4-dimethoxyphenethylamine under anhydrous conditions (e.g., THF, 0–5°C, inert atmosphere) .
  • Carbamimidoyl introduction : Using carbodiimide-mediated coupling or guanidinylation reactions to attach the carbamimidoyl group, with careful pH control to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical workflow :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate bond angles and stereochemistry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.5 ppm range) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~443) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, IC50_{50} determination) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Hypothesis testing :

  • Solubility/pharmacokinetics : Measure logP (octanol/water partition) and plasma protein binding via equilibrium dialysis to assess bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify degradation pathways (LC-MS/MS analysis) .
  • Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. What computational tools are effective for predicting structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide-binding enzymes) .
  • QSAR modeling : Develop regression models based on electronic descriptors (Hammett σ) and steric parameters (Taft’s EsE_s) to guide structural optimization .

Q. How can crystallographic data be leveraged to explain mechanistic differences between analogs?

  • Case study : Compare X-ray structures of this compound and its 3,5-dimethoxy analog.

  • Key metrics : Hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) and π-stacking distances between aromatic rings .
  • SHELX refinement : Apply TWIN and BASF commands to correct for twinning in challenging crystals .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Process chemistry :

  • Catalyst optimization : Screen palladium/copper catalysts for Buchwald-Hartwig coupling to improve yield (>80%) .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to enhance safety and reproducibility .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

  • Formulation approaches :

  • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based vehicles to enhance solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for improved absorption .

Methodological Notes

  • Contradictory data resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
  • Advanced characterization : Pair XRD with DFT calculations (Gaussian 16) to correlate electronic structure with reactivity .

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